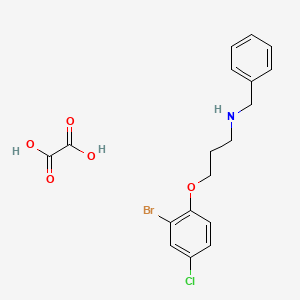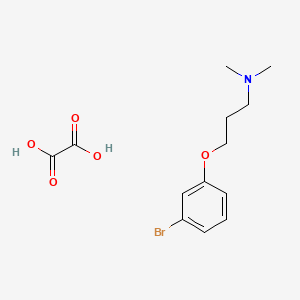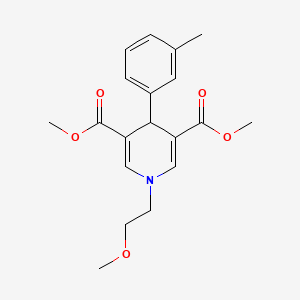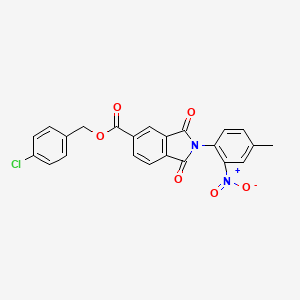![molecular formula C26H29NO8 B4043101 8-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-2-methylquinoline oxalate](/img/structure/B4043101.png)
8-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-2-methylquinoline oxalate
Übersicht
Beschreibung
8-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-2-methylquinoline oxalate is a useful research compound. Its molecular formula is C26H29NO8 and its molecular weight is 483.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 483.18931688 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolism Studies
The metabolism of 8-aminoquinoline derivatives has been studied, revealing the formation of more polar metabolites through reactions catalyzed by different cytochrome P-450 isozymes. These metabolic transformations may play a significant role in the antileishmanial activity of these compounds (Theoharides, Chung, & Velázquez, 1985).
Synthesis Advances
Research has led to the development of methods for the synthesis of various quinoline derivatives, offering pathways to create bioactive compounds. For instance, selenium dioxide oxidation has been used to produce pyrrolo[4,3,2-de]quinolines, showcasing the versatility of quinoline frameworks in synthesis (Bałczewski, Joule, Estévez, & Álvarez, 1994).
Fluorescent Sensor Development
8-Aminoquinoline derivatives serve as fluorescent sensors for metal ions, with applications in cell imaging. These compounds exhibit quick, fluorogenic responses upon binding, making them suitable for detecting and analyzing metal ions within biological systems (Pradhan et al., 2015).
Potential in Cancer Diagnosis
The interaction between nano molecules derived from quinoline compounds and a two-mode field has been analyzed for diagnosing human cancer cells, tissues, and tumors. This approach uses quantum entanglement dynamics to potentially identify cancerous conditions (Alireza, Jennifer, & Angela, 2019).
Eigenschaften
IUPAC Name |
8-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]-2-methylquinoline;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4.C2H2O4/c1-4-6-19-10-12-21(23(17-19)26-3)28-15-13-27-14-16-29-22-8-5-7-20-11-9-18(2)25-24(20)22;3-1(4)2(5)6/h4-5,7-12,17H,1,6,13-16H2,2-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRQDXKZIJETAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCOCCOC3=C(C=C(C=C3)CC=C)OC)C=C1.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}benzoate](/img/structure/B4043023.png)
![3-methyl-1-[4-(4-methyl-2-nitrophenoxy)butyl]piperidine oxalate](/img/structure/B4043033.png)


![4-[3-(4-Bromo-2-chlorophenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4043048.png)
![N-[2-(2-nitrophenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4043052.png)

![2,6-dimethyl-4-[2-(4-nitrophenoxy)ethyl]morpholine oxalate](/img/structure/B4043058.png)
![methyl N-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-isoleucinate](/img/structure/B4043063.png)
![N,N-dimethyl-2-[2-(3-phenoxyphenoxy)ethoxy]ethanamine;oxalic acid](/img/structure/B4043070.png)
![2-Methyl-8-[3-(2,4,6-trimethylphenoxy)propoxy]quinoline;oxalic acid](/img/structure/B4043074.png)
![N-cyclopropyl-N-(4-ethoxybenzyl)-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4043087.png)
![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-methyl-1H-imidazole oxalate](/img/structure/B4043108.png)

